molecular formula C17H19NO4S B2539435 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid CAS No. 708996-17-2

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid

Cat. No.: B2539435
CAS No.: 708996-17-2
M. Wt: 333.4
InChI Key: WSXARGRPZNRDBF-UHFFFAOYSA-N
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Description

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is an organic compound with the molecular formula C17H19NO4S. It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with a tert-butyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an integral part of tissue and organ health.

Result of Action

The molecular and cellular effects of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid’s action are likely related to its impact on Collagenase 3 activity and, consequently, collagen metabolism . Changes in collagen metabolism can have wide-ranging effects, potentially influencing tissue integrity, wound healing, and various disease processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid . These factors can include pH, temperature, and the presence of other molecules or ions in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly methods .

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(tert-butyl)phenyl)sulfonamido)benzoic acid is unique due to the presence of both the sulfonamide and tert-butyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXARGRPZNRDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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